molecular formula C9H12FNO B1622497 2-((2-Fluorobenzyl)amino)ethanol CAS No. 64834-60-2

2-((2-Fluorobenzyl)amino)ethanol

Cat. No.: B1622497
CAS No.: 64834-60-2
M. Wt: 169.2 g/mol
InChI Key: KQBZLORTKBGHPZ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)ethanol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . It is characterized by the presence of a fluorobenzyl group attached to an aminoethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)ethanol typically involves the reaction of 2-fluorobenzaldehyde with 2-aminoethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Fluorobenzaldehyde is reacted with 2-aminoethanol in the presence of a suitable catalyst.

    Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Fluorobenzyl)amino)ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzylamino)ethanol: Similar structure but with the fluorine atom at the para position.

    2-(2-Chlorobenzylamino)ethanol: Chlorine atom instead of fluorine.

    2-(2-Bromobenzylamino)ethanol: Bromine atom instead of fluorine.

Uniqueness

2-((2-Fluorobenzyl)amino)ethanol is unique due to the presence of the fluorine atom at the ortho position, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBZLORTKBGHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405933
Record name 2-((2-Fluorobenzyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-60-2
Record name Ethanol, 2-[[(2-fluorophenyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64834-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Fluorobenzyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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